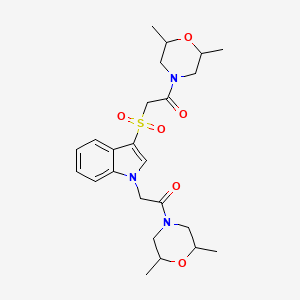

1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

This compound is a morpholino-substituted indole sulfonyl ethanone derivative characterized by two 2,6-dimethylmorpholino groups and a sulfonyl-linked indole moiety.

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6S/c1-16-9-26(10-17(2)32-16)23(28)14-25-13-22(20-7-5-6-8-21(20)25)34(30,31)15-24(29)27-11-18(3)33-19(4)12-27/h5-8,13,16-19H,9-12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJJKGOMUZUBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CC(OC(C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include 2,6-dimethylmorpholine and various indole derivatives. The process often incorporates sulfonylation reactions to introduce the sulfonyl group, which is crucial for enhancing biological activity.

Biological Activity Overview

The biological activity of the compound has been explored in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential as an antimicrobial agent.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. For example:

- A549 cells (lung cancer) showed a preferential suppression of growth, with IC50 values indicating potent activity against rapidly dividing cells.

- The compound demonstrated low minimum inhibitory concentrations (MICs) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as an antibacterial agent in oncological contexts .

Anti-inflammatory Effects

The compound has also been studied for its role as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 plays a crucial role in regulating inflammatory responses:

- In vivo studies have shown that the compound can reduce eosinophil accumulation and airway hyperreactivity in models of asthma, indicating its potential utility in treating respiratory diseases .

- The inhibition of pro-inflammatory cytokines such as IL-4 and IL-5 further supports its anti-inflammatory capabilities .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound's structure allows it to interact with key cellular pathways that regulate cell division and survival.

- Cytokine Modulation : By inhibiting PDE4, the compound reduces cyclic AMP degradation, leading to decreased inflammatory mediator release.

Data Tables

| Activity | Cell Line/Model | IC50/MIC | Reference |

|---|---|---|---|

| Antiproliferative | A549 (lung cancer) | Low IC50 | |

| Antibacterial | MRSA | 0.98 µg/mL | |

| Anti-inflammatory | Asthma model | ED50 = 18.3 mg/kg |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Cancer Cell Lines : In a study evaluating various indole derivatives, this compound was among those exhibiting significant growth inhibition against A549 cells compared to non-tumor fibroblasts .

- Asthma Model Evaluation : In an experimental model of asthma, administration of the compound resulted in marked reductions in eosinophilic inflammation and improved lung function metrics .

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted several pharmacological applications of this compound:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- NCI Testing : The compound was evaluated by the National Cancer Institute (NCI) and showed promising results against a panel of approximately sixty cancer cell lines, with notable cell growth inhibition rates .

Neuropharmacology

The morpholine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration as an antibiotic or antifungal agent.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Activity :

- Neuropharmacological Evaluation :

- Antimicrobial Research :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8)

- Molecular Formula: C₁₆H₁₃NO₃S

- Molecular Weight : 299.34 g/mol

- Structural Differences: Replaces the morpholino groups with a phenyl ring and lacks the oxoethyl-morpholino substituent.

- Relevance: This compound shares the indole-sulfonyl-ethanone core, making it a valuable comparator for assessing the impact of morpholino substitution on physicochemical properties.

Zygocaperoside and Isorhamnetin-3-O-glycoside

- Source : Isolated from Zygophyllum fabago roots .

- Structural Differences: These are glycosides with flavonoid and triterpenoid backbones, lacking sulfonyl or morpholino groups.

- Relevance: Highlights the diversity of bioactive compounds but underscores the uniqueness of the target compound’s sulfonyl-morpholino architecture.

Physicochemical and Functional Comparisons

Toxicity and Handling Considerations

- The target compound’s safety profile is undocumented in the evidence. However, 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone requires precautions such as consulting a physician upon exposure, suggesting that sulfonyl-indole derivatives may pose handling risks .

- Morpholino groups generally reduce acute toxicity compared to amines but may introduce metabolic complexities .

Q & A

Q. Q1: What analytical methods are recommended to confirm the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of indole, sulfonyl, and morpholino moieties. Compare chemical shifts with analogous compounds, such as 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethanone (δ 7.8–8.2 ppm for indole protons, δ 3.5–4.0 ppm for morpholino groups) .

- High-Performance Liquid Chromatography (HPLC): Employ USP-grade methods (e.g., C18 column, acetonitrile/water gradient) to verify purity and retention time consistency, referencing protocols for structurally related impurities in morpholino-containing compounds .

Q. Q2: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to accelerated conditions:

- Thermal Stress: 40–60°C for 14 days.

- Photolytic Stress: UV light (ICH Q1B guidelines).

- Hydrolytic Stress: Acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers.

- Analytical Monitoring: Use HPLC-MS to identify degradation products (e.g., sulfonyl group hydrolysis or morpholino ring oxidation) and quantify stability. Reference impurity profiling methods for similar ethanone derivatives .

Advanced Research Questions

Q. Q3: How can contradictions in biological activity data between in vitro and in vivo assays be resolved for this compound?

Methodological Answer:

- Metabolic Stability Analysis:

- Conduct microsomal stability assays (e.g., liver microsomes from rat/human) to evaluate cytochrome P450-mediated metabolism.

- Use LC-MS/MS to identify metabolites (e.g., demethylation of morpholino groups or indole ring oxidation).

- Pharmacokinetic Modeling: Compare in vitro metabolic half-life () with in vivo plasma concentration-time profiles to reconcile discrepancies .

Q. Q4: What computational strategies can predict the reactivity of the sulfonyl and morpholino groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps for the sulfonyl group (e.g., electrophilic susceptibility at the sulfur atom) and morpholino rings (nucleophilic sites at nitrogen).

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes or receptors) to assess binding affinity and steric hindrance from dimethyl substituents. Compare with anthranil derivatives containing morpholino groups .

Q. Q5: How should researchers design experiments to optimize synthetic yield in multi-step synthesis?

Methodological Answer:

- Stepwise Optimization:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect morpholino amines during indole sulfonylation steps.

- Solvent Selection: Test polar aprotic solvents (e.g., DMF or DMSO) for sulfonyl coupling efficiency.

- Catalysis: Screen Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Yield Tracking: Monitor reaction progress via TLC or inline IR spectroscopy, referencing protocols for morpholino methanone synthesis .

Data Contradiction Analysis

Q. Q6: How can conflicting cytotoxicity data from different cell lines be systematically addressed?

Methodological Answer:

- Cell Line Profiling:

- Test the compound against panels of cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines.

- Use flow cytometry to differentiate apoptosis vs. necrosis mechanisms.

- Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.